Methyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
The compound is a carbamate derivative, which are organic compounds derived from carbamic acid. Carbamates are widely used in agriculture as pesticides and also have applications in medicine .
Molecular Structure Analysis
The molecular structure of a similar compound, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, was characterized by IR, 1H-NMR, 13C-NMR, mass spectral data and elemental analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, a similar compound, tert-Butyl N-(4-aminobutyl)carbamate, has a boiling point of 292.9±23.0 °C, a density of 0.984 g/mL at 20 °C, and is soluble in chloroform, DMSO, and methanol .Scientific Research Applications
Antitumor Applications
- Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound related to the chemical structure , demonstrated significant antitumor and antifilarial activities. This compound was notably active against L1210 leukemic cells and exhibited in vivo antifilarial activity against Acanthocheilonema viteae in jirds. The primary mechanism of its cytotoxic activity appears to be mitotic blocking, highlighting its potential as an antitumor agent (Kumar et al., 1993).
Antimicrobial Activity
- New derivatives of 1, 3, 4-thiadiazole, which share a structural motif with the compound , were designed and synthesized with the anticipation of antimicrobial activities. These compounds were tested for antibacterial and antifungal properties, underscoring the potential of thiazole derivatives in developing new antimicrobial agents (Ameen & Qasir, 2017).
Synthetic Methods and Chemical Transformations
- The synthesis of methyl 2-(thiazol-2-ylcarbamoyl)acetate, a structurally related compound, was explored as part of a study on antihypertensive agents. This work illustrates the versatility of thiazole derivatives in synthesizing compounds with potential biological activities, providing insights into the synthetic accessibility of similar compounds (Abdel-Wahab et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl N-[4-[2-(4-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S/c1-22-14(21)18-13-17-10(7-23-13)6-11(19)16-9-4-2-8(3-5-9)12(15)20/h2-5,7H,6H2,1H3,(H2,15,20)(H,16,19)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPHCTYGNNGENM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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